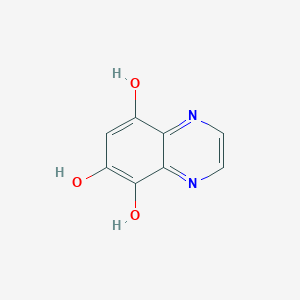
Quinoxaline-5,6,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline-5,6,8-triol is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6,8-triol typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and various other catalysts under different conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves the use of green chemistry principles to minimize environmental impact. Transition-metal-free synthesis methods have been developed to avoid the high cost and toxicity associated with metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline-5,6,8-triol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5,6,8-trione.
Reduction: Reduction reactions can yield different hydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like 2-iodoxybenzoic acid (IBX) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Quinoxaline-5,6,8-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mécanisme D'action
The mechanism of action of quinoxaline-5,6,8-triol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some quinoxaline derivatives inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different pharmacological properties.
Phthalazine: Another isomeric compound with distinct chemical behavior.
Uniqueness: Quinoxaline-5,6,8-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
95035-37-3 |
|---|---|
Formule moléculaire |
C8H6N2O3 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
quinoxaline-5,6,8-triol |
InChI |
InChI=1S/C8H6N2O3/c11-4-3-5(12)8(13)7-6(4)9-1-2-10-7/h1-3,11-13H |
Clé InChI |
HHRLJHRAHCBBRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C(C=C(C2=N1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




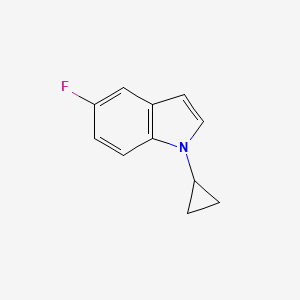
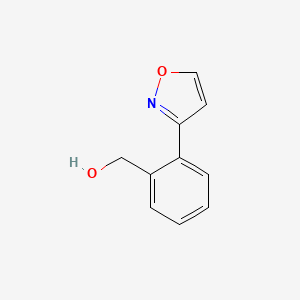


![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)
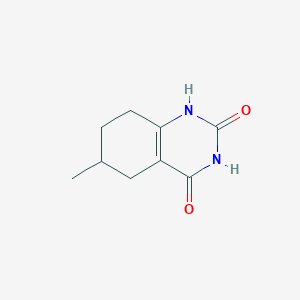
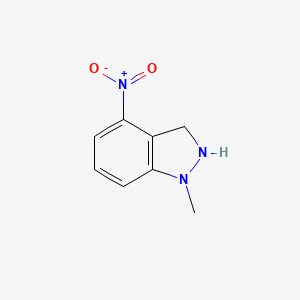
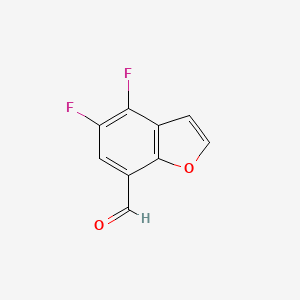
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)



